HDAC8 vs. HDAC4 Inhibitory Potency: A 20-Fold Selectivity Window
4-(Naphthalene-2-sulfonamidomethyl)benzoic acid inhibits recombinant human HDAC8 with an IC₅₀ of 1.00 μM, whereas its inhibition of HDAC4 is substantially weaker, with an IC₅₀ of 20 μM, demonstrating a 20-fold selectivity for HDAC8 over HDAC4 in the same enzymatic assay format [1].
| Evidence Dimension | HDAC isoform inhibition potency |
|---|---|
| Target Compound Data | HDAC8 IC₅₀ = 1.00 μM; HDAC4 IC₅₀ = 20 μM |
| Comparator Or Baseline | Same compound tested against two different HDAC isoforms |
| Quantified Difference | 20-fold higher potency for HDAC8 vs. HDAC4 |
| Conditions | Fluorogenic enzymatic assay using recombinant human full-length HDAC8 and HDAC4, substrate Boc-Lys(Ac)-AMC/Boc-Lys(TFA)-AMC |
Why This Matters
This selectivity profile is critical for epigenetic probe development, as HDAC8-specific or -preferring inhibitors are sought to dissect isoform-specific biology.
- [1] BindingDB Entry BDBM50529162 (CHEMBL4531463). IC₅₀ values against HDAC8 (1.00 μM) and HDAC4 (20 μM). View Source
